![molecular formula C23H24N4O2S B2516117 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-31-7](/img/structure/B2516117.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with additional substituents including a dihydroisoquinoline and a methoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, given the known activities of similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline involves treating thiourea with chloroacetyl derivatives, followed by reactions with aromatic aldehydes and phenyl isothiocyanate to yield thiazolo-s-triazines . Similarly, isothiazolo[5,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines through reactions with sodium sulfide and hydroxylamine, followed by cyclization with acetic anhydride . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate dihydroisoquinoline and methoxyphenyl substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system known for its potential pharmacological activities. The presence of a dihydroisoquinoline moiety could add to the complexity of the molecule, potentially affecting its binding properties and biological activity. The methoxyphenyl group could also influence the molecule's lipophilicity and ability to interact with biological targets.
Chemical Reactions Analysis
The compound's structure suggests it could undergo various chemical reactions typical for its functional groups. For example, the thiazole and triazole rings might participate in nucleophilic substitution reactions or act as ligands in coordination chemistry. The dihydroisoquinoline portion could be involved in electrophilic substitution reactions, given its aromatic nature. The methoxy group might be subject to demethylation under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it would exhibit properties typical of aromatic heterocycles. This includes moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of multiple nitrogen atoms in the structure suggests it could have basic properties and form salts with acids. The compound's spectral data, such as IR, NMR, and mass spectrometry, would be crucial for its characterization .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the carboxylate group might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is oil-soluble , which suggests that it may have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is a broad-spectrum ultraviolet absorber, with high photostability, and can absorb uvb and uva . This suggests that the compound’s action, efficacy, and stability may be influenced by exposure to ultraviolet light.
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-9-6-10-18(13-16)29-2)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,20,28H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLDJOPWHZHTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)
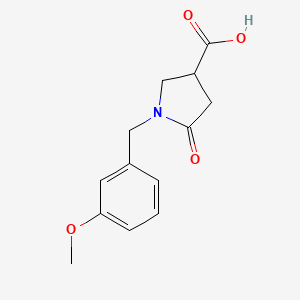
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
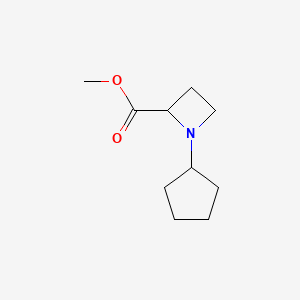
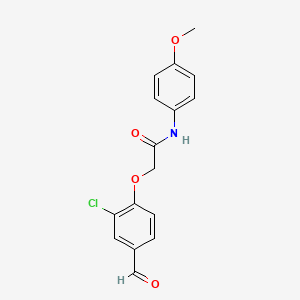
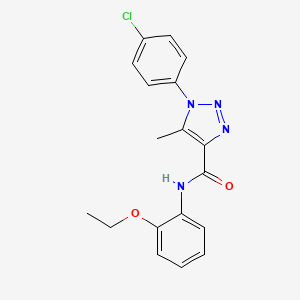
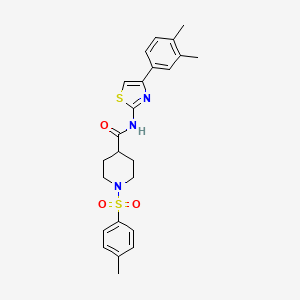
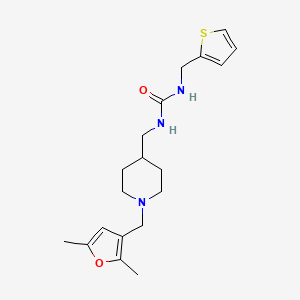
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

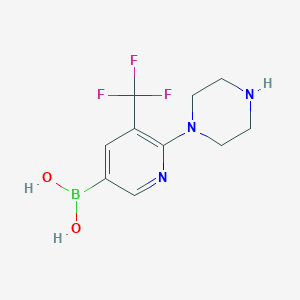
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)